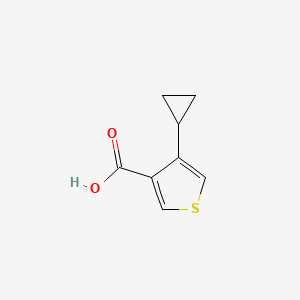
4-Cyclopropylthiophene-3-carboxylic acid
Vue d'ensemble
Description
4-Cyclopropylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .
Synthesis Analysis
Thiophene derivatives, including 4-Cyclopropylthiophene-3-carboxylic acid, can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the use of donor–acceptor cycloalkenes in [3 + n] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of 4-Cyclopropylthiophene-3-carboxylic acid consists of a thiophene ring with a cyclopropyl group and a carboxylic acid group attached . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including 4-Cyclopropylthiophene-3-carboxylic acid, are known to participate in a variety of chemical reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation reactions, and substitutions on the R group .Physical And Chemical Properties Analysis
Carboxylic acids, including 4-Cyclopropylthiophene-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules, making the acids with one to four carbon atoms completely miscible with water .Applications De Recherche Scientifique
Organic Synthesis
Carboxylic acids, including derivatives like 4-Cyclopropylthiophene-3-carboxylic acid , are fundamental in organic synthesis. They can act as precursors for the synthesis of various organic compounds. For instance, they can be used to create esters, amides, and anhydrides, which are essential in pharmaceuticals, agrochemicals, and polymer industries .
Nanotechnology
In nanotechnology, carboxylic acids serve as surface modifiers to enhance the dispersion and integration of metallic nanoparticles or carbon nanostructures. This application is crucial in developing advanced materials with improved properties .
Catalysis
Carboxylic acids can function as catalysts or additives in chemical reactions. Their role in catalysis can lead to more efficient and selective synthesis processes, which is vital in industrial chemistry .
Polymer Chemistry
As monomers or additives in polymer chemistry, carboxylic acids like 4-Cyclopropylthiophene-3-carboxylic acid contribute to the creation of new polymeric materials. These materials have a wide range of applications, from medical devices to automotive parts .
Medicinal Chemistry
Thiophene derivatives are known for their pharmacological properties. They are used in medicinal chemistry for drug design and development, targeting various diseases due to their bioactive nature .
Fiesselmann Synthesis
The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives. This synthetic method is significant for producing thiophene-based compounds with potential applications in various fields .
Orientations Futures
The cyclopropylthiophene moiety, such as in 4-Cyclopropylthiophene-3-carboxylic acid, has attracted the attention of the scientific community for its potential pharmaceutical applications . Future research may focus on exploring these applications further and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
4-cyclopropylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-4-11-3-6(7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULMRDASKQBQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



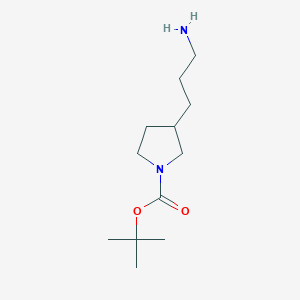
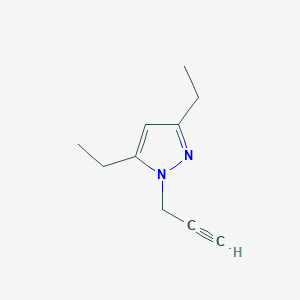

![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
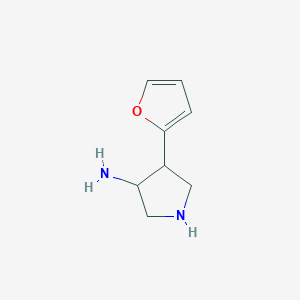

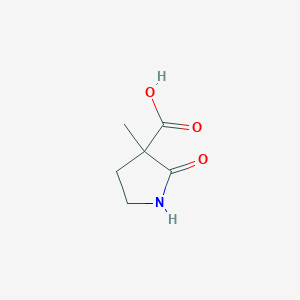

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)
![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)
![2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471870.png)